ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate anilines with formic acid or its equivalents, followed by cyclization to form the benzimidazole core . The reaction conditions often require acidic or basic environments, and the use of catalysts to enhance the reaction efficiency . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
Ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets within the biological system. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives such as:
2-(2,2,2-trifluoroethyl) benzimidazole: Known for its androgen receptor modulation properties.
5,6-dimethyl-1H-benzimidazole: A component of vitamin B12 with significant biological importance.
4,6-dibromo-2-mercaptobenzimidazole: Exhibits antimicrobial activity.
Properties
CAS No. |
853317-99-4 |
---|---|
Molecular Formula |
C30H28N2O4 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C30H28N2O4/c1-5-36-30(34)24-17-27(28(33)22-11-13-23(35-4)14-12-22)32-26-16-20(3)19(2)15-25(26)31(29(24)32)18-21-9-7-6-8-10-21/h6-17H,5,18H2,1-4H3 |
InChI Key |
XEGXJUVJOLDCAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)OC)C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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